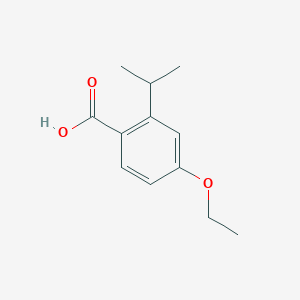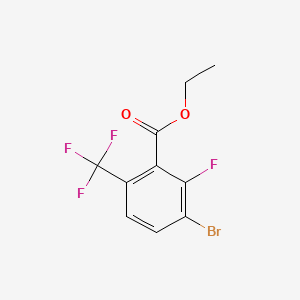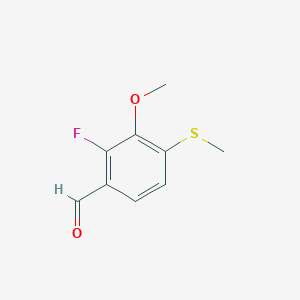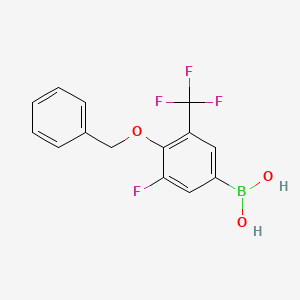![molecular formula C16H20F2N2O B14028363 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one](/img/structure/B14028363.png)
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Benzyl-5,5-difluoro-3,9-diazaspiro[55]undecan-10-one is a complex organic compound characterized by its unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one typically involves multi-step organic reactions. The starting materials often include benzylamine and difluorocyclopropane derivatives. The key steps in the synthesis involve:
Formation of the spirocyclic core: This is achieved through a cyclization reaction, often under basic conditions.
Introduction of the difluoro groups: This step usually involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive compound, particularly in enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as:
Inhibition of enzyme activity: By binding to the active site of enzymes, it can prevent substrate binding and subsequent catalytic activity.
Receptor modulation: It can act as an agonist or antagonist at various receptors, influencing cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-Benzyl-3,9-diazaspiro[5.5]undecane: Lacks the difluoro groups, which may affect its biological activity and chemical reactivity.
3,9-Diazaspiro[5.5]undecane derivatives: These compounds have different substituents, which can lead to variations in their properties and applications.
Uniqueness
3-Benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one is unique due to the presence of both benzyl and difluoro groups, which confer distinct chemical and biological properties. These features make it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C16H20F2N2O |
|---|---|
Molecular Weight |
294.34 g/mol |
IUPAC Name |
3-benzyl-5,5-difluoro-3,9-diazaspiro[5.5]undecan-10-one |
InChI |
InChI=1S/C16H20F2N2O/c17-16(18)12-20(11-13-4-2-1-3-5-13)9-7-15(16)6-8-19-14(21)10-15/h1-5H,6-12H2,(H,19,21) |
InChI Key |
OQNRWXFPZXJMCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)CC12CCN(CC2(F)F)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















